6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
Overview
Description
“6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol” is a chemical compound with the linear formula C17H14ClN3S . It belongs to the pyrimidinol family.
Molecular Structure Analysis
The SMILES string of the compound isNC1=NC (C2=CC=CC=C2)=NC (SCC3=CC=C (Cl)C=C3)=C1
. This represents the structure of the molecule in a linear format. Physical and Chemical Properties Analysis
The molecular formula of the compound is C17H14ClN3S, and it has a molar mass of 342.84 g/mol . The melting point is reported to be 162-164°C .Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and Cytotoxic Activity : New derivatives of 4-thiopyrimidine, including structures closely related to 6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol, have been synthesized and characterized. Their crystal structures were determined, revealing different features in hydrogen-bond interactions. One derivative displayed cytotoxic activity against several cancer cell lines, providing insight into the structural factors influencing biological activity (Stolarczyk et al., 2018).
Spectroscopic Investigation and Chemotherapeutic Potential
- Vibrational Spectral Analysis : A compound structurally similar to the chemical of interest was analyzed using FT-IR and FT-Raman spectroscopy. This study provided detailed information on the compound's equilibrium geometry, vibrational numbers, and theoretical predictions of its nonlinear optical behavior, suggesting its potential as a chemotherapeutic agent (Alzoman et al., 2015).
Antitumor Activity
- Evaluation of Antitumor Activity : Derivatives of thieno[3,2-d]pyrimidine were synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity against various human cancer cell lines, indicating the potential therapeutic applications of such derivatives (Hafez & El-Gazzar, 2017).
Heterocyclic Chemistry and Biological Activities
- Synthesis and Biological Activities : Studies on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives revealed a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds were synthesized using efficient methods, yielding excellent outcomes (Bassyouni & Fathalla, 2013).
Nonlinear Optical (NLO) Properties
- Exploration of NLO Properties : A study focusing on the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including those similar to the chemical , was conducted. The findings highlight the significant NLO characteristics of these compounds, suggesting their application in optoelectronic technologies (Hussain et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-6-13(7-9-15)11-23-12-16-10-17(22)21-18(20-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQWBNBTDNZKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CSCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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